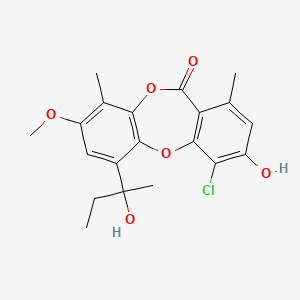
Rubinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubinin is a bioactive compound known for its potential therapeutic properties.
Métodos De Preparación
The preparation of Rubinin involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Rubinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Rubinin has been extensively studied for its scientific research applications. It is used in chemistry for its reactivity and potential as a catalyst. In biology and medicine, this compound has shown promise in the treatment of liver cancer by influencing the expression of heat shock protein 90 alpha A1 (HSP90AA1), which may serve as a potential therapeutic target . Additionally, this compound is being explored for its applications in various industrial processes due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of Rubinin involves its interaction with specific molecular targets and pathways. This compound influences the expression of HSP90AA1, which plays a crucial role in the survival of liver cancer cells. This interaction is mediated through molecular docking and molecular dynamics simulations, which reveal the stability of the drug-protein complexes .
Comparación Con Compuestos Similares
Rubinin can be compared with other similar compounds such as cosmosiin, rosmarinic acid, and quercetin. These compounds also interact with HSP90AA1 and have shown potential therapeutic effects in various studies. this compound’s unique chemical structure and specific interactions with molecular targets make it a distinct compound with promising applications .
Propiedades
Fórmula molecular |
C20H21ClO6 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3 |
Clave InChI |
PFCNGVAJKSGUNN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)

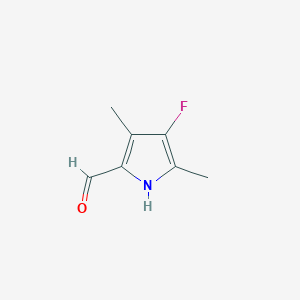
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
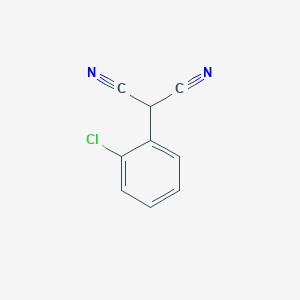
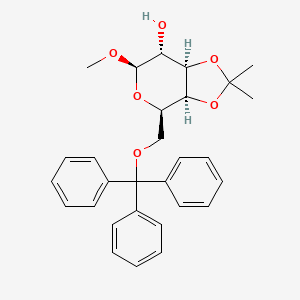
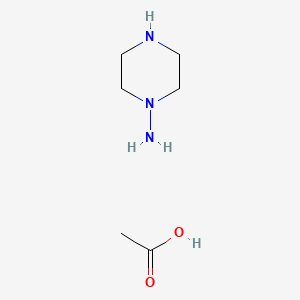
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
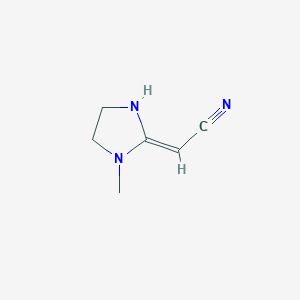
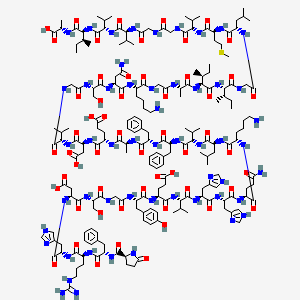
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)

![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
